
1-(1-Methylazetidin-3-yl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methylazetidin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO It is a hydrochloride salt form of 1-(1-Methylazetidin-3-yl)ethanol, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylazetidin-3-yl)ethanol hydrochloride typically involves the following steps:
Formation of 1-Methylazetidine: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Hydroxylation: The 1-Methylazetidine is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position, forming 1-(1-Methylazetidin-3-yl)ethanol.
Hydrochloride Formation: Finally, the ethanol derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(1-Methylazetidin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or other reduced forms.
科学研究应用
1-(1-Methylazetidin-3-yl)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of azetidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Methylazetidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(1-Methylazetidin-3-yl)methanol hydrochloride
- 1-(1-Methylazetidin-3-yl)propanol hydrochloride
- 1-(1-Methylazetidin-3-yl)butanol hydrochloride
Uniqueness
1-(1-Methylazetidin-3-yl)ethanol hydrochloride is unique due to its specific structure, which combines the azetidine ring with an ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.
属性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC 名称 |
1-(1-methylazetidin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(8)6-3-7(2)4-6;/h5-6,8H,3-4H2,1-2H3;1H |
InChI 键 |
YUVMHEIYTREDAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CN(C1)C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



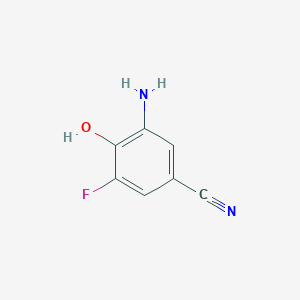
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)
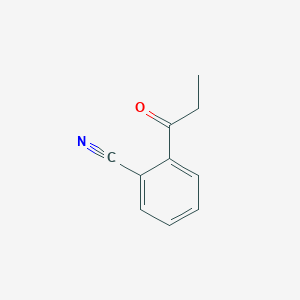
![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)

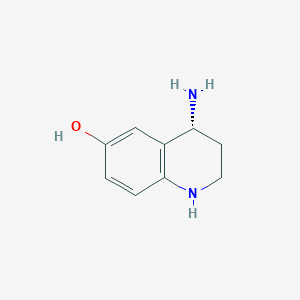

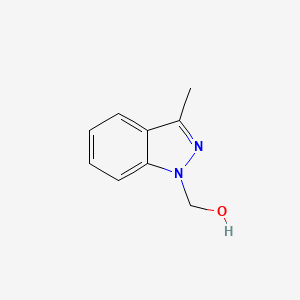

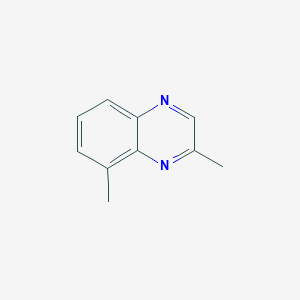
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)
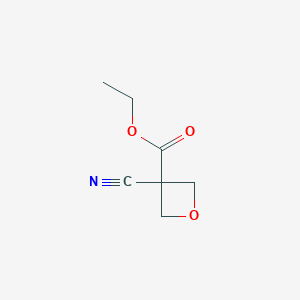
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)
